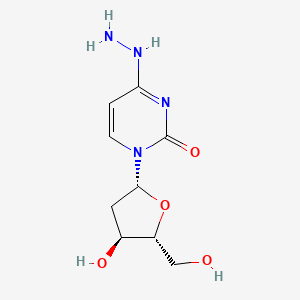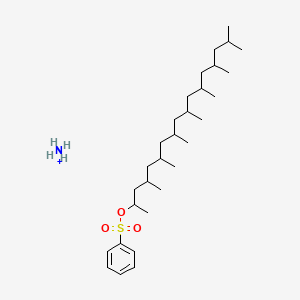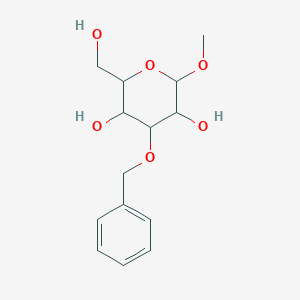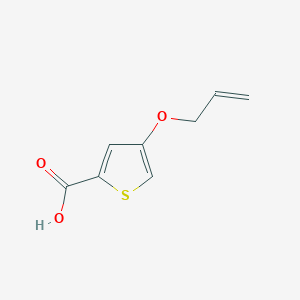
N4-Amino-2'-deoxycytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Amino-2’-deoxycytidine: is a modified nucleoside analog derived from 2’-deoxycytidine It features an amino group at the N4 position of the cytosine base, which can significantly alter its chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Amino-2’-deoxycytidine typically involves the modification of 2’-deoxycytidine. One common method includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 2’-deoxycytidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
N4 Amination: The protected 2’-deoxycytidine is then subjected to amination at the N4 position. This can be achieved using reagents such as ammonia or amine derivatives under appropriate conditions.
Deprotection: The final step involves the removal of the protecting groups to yield N4-Amino-2’-deoxycytidine.
Industrial Production Methods
Industrial production of N4-Amino-2’-deoxycytidine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N4-Amino-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of N4-substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, N4-Amino-2’-deoxycytidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N4-Amino-2’-deoxycytidine is used to study DNA-protein interactions and the mechanisms of DNA repair and replication. Its incorporation into DNA can help elucidate the roles of specific nucleotides in these processes.
Medicine
N4-Amino-2’-deoxycytidine has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs. Its ability to interfere with DNA synthesis and function makes it a promising candidate for targeted therapies.
Industry
In the industrial sector, N4-Amino-2’-deoxycytidine can be used in the production of diagnostic reagents and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N4-Amino-2’-deoxycytidine involves its incorporation into DNA, where it can disrupt normal DNA synthesis and function. The amino group at the N4 position can form hydrogen bonds with complementary bases, potentially leading to mismatches and errors during DNA replication. This can trigger DNA repair mechanisms or induce apoptosis in rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: The parent compound, lacking the N4 amino group.
5-Aza-2’-deoxycytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): An anticancer drug used in the treatment of various cancers.
Uniqueness
N4-Amino-2’-deoxycytidine is unique due to the presence of the amino group at the N4 position, which can significantly alter its chemical and biological properties compared to other nucleoside analogs. This modification can enhance its ability to interfere with DNA synthesis and function, making it a valuable tool in research and therapeutic applications.
Properties
Molecular Formula |
C9H14N4O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-hydrazinyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O4/c10-12-7-1-2-13(9(16)11-7)8-3-5(15)6(4-14)17-8/h1-2,5-6,8,14-15H,3-4,10H2,(H,11,12,16)/t5-,6+,8+/m0/s1 |
InChI Key |
YPGRYFVGCNKJCU-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NN)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NN)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)](/img/structure/B12072992.png)
![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)


![N-((3-Methoxythiophen-2-yl)methyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine hydrochloride](/img/structure/B12073029.png)
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12073035.png)


![Trisodium;[[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12073054.png)

